Product packaging for Trichlorosilyl(Cat. No.:CAS No. 10025-78-2)

Trichlorosilyl

货号: B107488
CAS 编号: 10025-78-2
分子量: 134.44 g/mol
InChI 键: PPDADIYYMSXQJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Significance in Contemporary Chemical Synthesis and Materials Science

Trichlorosilane (B8805176) is a cornerstone material in modern technology, primarily due to its role as the principal precursor to ultrapure polycrystalline silicon, which is essential for the semiconductor industry. wikipedia.orgchemeurope.comnih.gov The high-purity silicon derived from TCS forms the silicon wafers upon which most integrated circuits, microchips, and transistors are built. silicongases.comhellonews.in The demand for high-purity silicon is also driven by the renewable energy sector, where it is the main component in the manufacturing of solar cells. gascylindertank.comgminsights.com

In the realm of materials science, TCS is indispensable. It is a key intermediate for producing various silicon compounds, including silicone resins, silanes, and silicon carbide. gascylindertank.comtokuyama.co.jp Its reactivity is harnessed in a process called hydrosilylation, where it reacts with alkenes to form other useful organosilicon compounds. wikipedia.org This reaction is used to produce reagents like octadecyltrichlorosilane (B89594) (OTS) and perfluoroctyltrichlorosilane (PFOTCS), which are employed in surface science and nanotechnology to create self-assembled monolayers. wikipedia.org These layers can alter surface properties, such as decreasing surface energy to reduce sticking. wikipedia.org Furthermore, trichlorosilane is used as a surface treatment agent for metals to improve adhesion or provide protective coatings. gascylindertank.com

The significance of TCS extends to organic synthesis, where it is used as a reagent for the conversion of benzoic acids into toluene (B28343) derivatives. wikipedia.org It is also a critical intermediate for the production of silane (B1218182) coupling agents, which are used to enhance the bonding between dissimilar materials, such as polyethylene (B3416737) and aluminum foil or silicone rubber and metal. synopsischemitech.com Recent research has focused on improving the efficiency and selectivity of reactions involving trichlorosilane, such as the hydrosilylation of allyl chloride using rhodium-based catalysts, which is a key step in producing various silane coupling agents. nih.gov

Historical Context of Trichlorosilane Research and Development

The industrial production and widespread use of trichlorosilane are closely linked to the rise of the semiconductor industry. silicongases.com The primary industrial production method involves passing hydrogen chloride (HCl) gas over metallurgical-grade silicon powder at high temperatures, typically around 300°C. gascylindertank.comchemeurope.com This direct chlorination process, which can achieve an 80-90% yield of trichlorosilane, is a mature technology widely used in most trichlorosilane plants. synopsischemitech.comchemeurope.com The main reaction is: Si + 3 HCl → HSiCl₃ + H₂. chemeurope.com

Major Trichlorosilane Synthesis Processes

Synthesis Process Description Core Reaction
Direct Chlorination Reaction of silicon powder with hydrogen chloride gas at high temperatures. synopsischemitech.comchemeurope.com Si + 3 HCl → HSiCl₃ + H₂ gascylindertank.com
Hydrochlorination (Conversion) High-temperature reaction of silicon tetrachloride with hydrogen, followed by rapid cooling. pensoft.netpensoft.net SiCl₄ + H₂ ⇄ SiHCl₃ + HCl pensoft.net
Silicon Hydrochlorination Reaction of silicon tetrachloride, silicon, and hydrogen. Also known as cold hydration. pensoft.net 3SiCl₄ + Si + 2H₂ ⇄ 4SiHCl₃ pensoft.net

| Redistribution | Catalyzed reaction between silicon tetrachloride and dichlorosilane (B8785471). researchgate.netpensoft.net | SiCl₄ + SiH₂Cl₂ ⇄ 2SiHCl₃ |

These ongoing improvements, including the development of advanced fluidized bed reactors and catalytic processes, have been crucial in meeting the ever-increasing demand for high-purity silicon for the electronics and solar energy industries. silicongases.comresearchgate.netpensoft.net Research continues to focus on optimizing reaction conditions, developing more effective catalysts, and integrating recycling steps to make production more sustainable and cost-effective. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3HSi<br>Cl3Si B107488 Trichlorosilyl CAS No. 10025-78-2

属性

InChI

InChI=1S/Cl3Si/c1-4(2)3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDADIYYMSXQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029301, DTXSID40940810
Record name Trichlorosilane
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Record name Trichlorosilyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19165-34-5, 10025-78-2
Record name Silyl, trichloro-
Source CAS Common Chemistry
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Record name Trichlorosilane
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Record name Trichlorosilyl
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichlorosilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichlorosilyl
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URL https://comptox.epa.gov/dashboard/DTXSID40940810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
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Advanced Synthetic Methodologies for Trichlorosilane Production

Direct Chlorination of Metallurgical Grade Silicon

The direct chlorination of metallurgical grade silicon, also known as the direct synthesis process, is a widely utilized industrial method for producing trichlorosilane (B8805176). pensoft.net The process involves the reaction of powdered metallurgical silicon with hydrogen chloride gas at elevated temperatures. wikipedia.org

The primary chemical reaction is: Si + 3HCl ⇆ SiHCl₃ + H₂ pensoft.net

This reaction typically achieves yields of 80-90%. wikipedia.org However, it also produces several by-products, principally silicon tetrachloride (SiCl₄), but also hexachlorodisilane (B81481) (Si₂Cl₆) and dichlorosilane (B8785471) (H₂SiCl₂). wikipedia.org These by-products must be separated from the desired trichlorosilane, usually through distillation. wikipedia.org Research indicates that silicon tetrachloride is not a primary product but is formed in a subsequent reaction involving the trichlorosilane produced. pensoft.netsemanticscholar.org

The kinetics and selectivity of the direct chlorination process are significantly influenced by the composition of the raw metallurgical grade silicon, as metal impurities within the silicon can act as catalysts. pensoft.net The reaction mechanism is complex, involving the adsorption of hydrogen chloride onto the silicon surface, followed by the diffusion of chlorine into the bulk material. pensoft.net

Fluidized bed reactors are the predominant technology used for the direct chlorination synthesis of trichlorosilane on an industrial scale. pensoft.netsemanticscholar.orgaiche.org The design and operation of these reactors are critical for maximizing trichlorosilane yield and process efficiency. semanticscholar.org

Key operational parameters that are optimized include:

Temperature: Maintaining an optimal temperature is crucial. For instance, the selectivity for trichlorosilane is highest at lower temperatures within the operational range, while higher temperatures can favor the formation of silicon tetrachloride. semanticscholar.org

Particle Size: The size of the silicon particles fed into the reactor affects the fluidization dynamics and reaction surface area. Utilizing finer silicon particles can enhance selectivity and help stabilize the reactor temperature. semanticscholar.org

Gas Flow and Composition: The ratio of hydrogen chloride to recycled hydrogen can be adjusted to influence product distribution. semanticscholar.org Recycling hydrogen gas after separating the chlorosilane products is a common optimization strategy that can improve trichlorosilane yield. semanticscholar.orgresearchgate.net

Reactor materials must be carefully selected to withstand the highly corrosive environment of dry hydrogen chloride at high temperatures. semanticscholar.org Comprehensive models that couple fluidization hydrodynamics with reaction kinetics are employed for detailed engineering design, process control, and scale-up. aiche.org These models help predict optimal operating conditions, heat transfer requirements, and the effects of feed characteristics on selectivity. aiche.org

Table 1: Process Parameters for Direct Chlorination

Parameter Typical Value/Condition Impact on Process
Reaction Temperature 300 °C wikipedia.org Affects reaction rate and product selectivity.
Reactor Type Fluidized Bed Reactor pensoft.netsemanticscholar.org Ensures good gas-solid contact and heat distribution.
Feedstock Metallurgical Grade Silicon wikipedia.org Impurities act as catalysts, influencing the reaction. pensoft.net
Primary Reactant Hydrogen Chloride (HCl) Gas wikipedia.org Source of chlorine for the reaction.
Key By-products SiCl₄, Si₂Cl₆, H₂SiCl₂ wikipedia.org Require separation via distillation.
Optimization Strategy Hydrogen Recycling semanticscholar.orgresearchgate.net Increases trichlorosilane yield and system stability. semanticscholar.org

Homogeneous Hydration of Tetrachlorosilane (B154696) (Conversion Process)

The conversion of silicon tetrachloride (SiCl₄) to trichlorosilane through homogeneous hydration is another significant production route. pensoft.netpensoft.net This process is particularly relevant as SiCl₄ is a major by-product of the Siemens process for polysilicon production. pensoft.net This method involves the high-temperature gas-phase reaction of silicon tetrachloride with hydrogen. pensoft.netpensoft.net

This reaction is conducted at very high temperatures, typically between 700°C and 1400°C, and is followed by a rapid cooling or "quenching" of the product gas mixture. pensoft.netpensoft.net Early implementations of this process reported trichlorosilane yields of around 12–13%. pensoft.netpensoft.net

The reaction between silicon tetrachloride and hydrogen at high temperatures is mechanistically complex. Theoretical modeling has been employed to understand the intricate reaction pathways, with one kinetic model incorporating 63 elementary reactions among 26 different chemical species to accurately simulate the process. elsevierpure.comresearchgate.net

Investigations suggest that the reaction proceeds through the formation of intermediate radical species, such as SiCl₂. elsevierpure.com The production of trichlorosilane is thought to occur predominantly during the cooling phase, from the reaction of these intermediates (like SiCl₂) with hydrogen chloride. elsevierpure.com Theoretical studies focusing on the reactions between hydrogen atoms and various silicon chloride radicals (SiClₓ) are crucial for refining these kinetic models. acs.org

Effective control of the extreme temperatures and subsequent rapid cooling is paramount for maximizing the yield of trichlorosilane in the conversion process. pensoft.netpensoft.net The reactor design often resembles those used for silicon chemical vapor deposition, utilizing electrically heated graphite (B72142) components to achieve the necessary temperatures of 1200–1400°C. pensoft.net

The quenching step is critical to prevent the decomposition of the desired trichlorosilane product and to freeze the reaction equilibrium in a favorable state. pensoft.netpensoft.net Strategies include rapidly cooling the gas mixture to below 300°C in milliseconds. pensoft.netpensoft.net Simulations have shown that the conversion efficiency is highly dependent on the precise temperature profile and cooling rate. For example, one study found that hydrogenating a mixture with a SiCl₄:H₂ molar ratio of 1:4 at 1473 K, followed by a specific cooling rate, achieved the highest conversion of silicon tetrachloride to trichlorosilane. elsevierpure.com

Hydrochlorination of Silicon

The hydrochlorination of silicon represents a hybrid approach, reacting silicon tetrachloride and hydrogen with metallurgical grade silicon. pensoft.netnasa.gov This process is sometimes referred to as "cold hydration" because it operates at significantly lower temperatures (~535°C) than the homogeneous conversion process. semanticscholar.org

The net reaction for this process is: 3SiCl₄ + Si + 2H₂ ⇄ 4SiHCl₃ pensoft.netnasa.gov

Thermodynamic analysis reveals that the reaction is thermodynamically constrained; however, the conversion of silicon tetrachloride can be favorably influenced by process conditions. researchgate.netacs.org Increasing the pressure and the ratio of hydrogen to silicon tetrachloride in the feed gas can enhance the equilibrium conversion. researchgate.netacs.org For instance, at atmospheric pressure and temperatures between 500–600°C, the trichlorosilane yield is limited to around 20 mol.%. pensoft.net Higher yields can be achieved by increasing the pressure. pensoft.net The reaction is often conducted in a fixed-bed or fluidized-bed reactor. pensoft.netresearchgate.net

The reaction is kinetically limited without a catalyst. researchgate.netacs.org Therefore, catalysts are added to increase the reaction rate and trichlorosilane yield. pensoft.net Copper is a commonly used catalyst, often introduced as copper(I) chloride (CuCl), which is believed to form the active species Cu₃Si in the reactor. pensoft.netresearchgate.netacs.org Other metals, such as iron, nickel, and cobalt, also exhibit catalytic activity. pensoft.net

Table 2: Comparison of Trichlorosilane Synthesis Methods

Feature Direct Chlorination Homogeneous Hydration (Conversion) Hydrochlorination of Silicon
Primary Reactants Si, HCl wikipedia.org SiCl₄, H₂ pensoft.netpensoft.net Si, SiCl₄, H₂ pensoft.netnasa.gov
Operating Temperature ~300 °C wikipedia.org 700–1400 °C pensoft.netpensoft.net 400–600 °C pensoft.netgoogle.com
Operating Pressure Atmospheric to moderate google.com Atmospheric elsevierpure.com High Pressure (up to 40 MPa) pensoft.netpensoft.net
Key Feature Direct synthesis from silicon. pensoft.net Converts by-product SiCl₄. pensoft.net Hybrid process at lower temperatures. semanticscholar.org
Catalyst Metal impurities in Si. pensoft.net None (homogeneous gas phase). pensoft.net Copper, Iron, Nickel etc. pensoft.netpensoft.net
Critical Step Fluidized bed reactor control. semanticscholar.orgaiche.org High-temperature reaction and rapid quenching. pensoft.netpensoft.netelsevierpure.com Catalytic activity and high-pressure operation. pensoft.netresearchgate.net

Catalytic Enhancement and Surface Phenomena

Catalysts play a pivotal role in enhancing the rate and selectivity of trichlorosilane synthesis. Copper, in the form of copper(I) chloride, is a well-established catalyst that, when mixed with silicon particles, improves both conversion efficiency and the throughput of trichlorosilane. google.com The concentration of the copper catalyst is typically around 1-10% by weight. google.com Research has shown that impurities within metallurgical-grade silicon, such as iron and aluminum, can also act as catalysts, influencing the reaction's start temperature. pyrometallurgy.co.za Specifically, aluminum and iron tend to decrease the reaction initiation temperature. pyrometallurgy.co.za

The surface of the silicon particles undergoes significant changes during the reaction, with the formation of pores that become active sites for the chemical reaction. researchgate.net The reaction rate is observed to be time-dependent and increases with the growing area of these pores. researchgate.net The hydrochlorination reaction is believed to occur in iron-rich regions on the silicon surface. pensoft.net The mechanism involves the adsorption of silicon tetrachloride molecules, followed by electron transfer from metal silicide atoms that act as the catalyst. pensoft.net An intermediate species, silylidyne (SiCl₂), forms on the catalyst surface from adsorbed SiCl₄ molecules. pensoft.netpensoft.net Subsequently, hydrogen molecules contribute electrons, leading to the generation of hydrogen chloride on the surface, which then sequentially adds to the adsorbed SiCl₂ to form trichlorosilane. pensoft.netpensoft.net

Pressure and Temperature Effects on Yield and Selectivity

The yield and selectivity of trichlorosilane production are highly sensitive to both pressure and temperature. Increasing the reaction pressure generally leads to higher conversion efficiency. google.com For instance, elevating the process pressure to 30 MPa can significantly increase the trichlorosilane yield, although a considerable portion of silicon tetrachloride may remain unconverted. pensoft.netpensoft.net

Temperature is another critical parameter. While a minimum temperature is necessary to initiate the reaction, higher temperatures can negatively impact the selectivity towards trichlorosilane. pyrometallurgy.co.za This is because tetrachlorosilane is the thermodynamically favored product, while trichlorosilane is kinetically favored. pyrometallurgy.co.za Therefore, operating at the lowest possible temperature above the reaction's starting point is ideal for maximizing trichlorosilane selectivity. pyrometallurgy.co.za For example, in the hydrochlorination of silicon, the trichlorosilane yield at atmospheric pressure and temperatures between 500–600 °C is around 20 mol. %. pensoft.netpensoft.net The disproportionation of trichlorosilane to produce dichlorosilane is also temperature-dependent, with the reaction being endothermic. acs.org

Redistribution Reactions Involving Chlorosilanes

Redistribution reactions, also known as disproportionation or anti-disproportionation, are crucial for managing the byproducts of chlorosilane synthesis and maximizing the yield of desired products. These reactions involve the exchange of substituents on the silicon atom.

Anti-Disproportionation Processes

2 HSiCl₃ ⇌ SiCl₄ + H₂SiCl₂ aidic.it

2 H₂SiCl₂ ⇌ HSiCl₃ + H₃SiCl aidic.it

2 H₃SiCl ⇌ H₂SiCl₂ + SiH₄ aidic.it

These reactions are thermodynamically limited, but the use of technologies like reactive distillation can drive the reactions to near completion by continuously removing the products. aidic.it

Catalysis in Chlorosilane Redistribution

Various catalysts are employed to facilitate the redistribution of chlorosilanes. Borohydrides, for instance, have been found to effectively catalyze the redistribution reaction between hydrosilanes and chlorosilanes to produce hydrochlorosilanes. rsc.orgnih.gov The effectiveness of the reaction is influenced by the choice of solvent and the specific borohydride (B1222165) catalyst used. rsc.orgnih.gov

Nitrogen-containing anion exchange resins, such as Amberlyst A21, are also effective catalysts for the disproportionation of chlorosilanes. acs.orgslideshare.net These catalysts allow the interchange of Si-Cl and Si-H bonds through the formation of weak adducts with the chlorosilane molecules. slideshare.net The reaction is typically conducted at temperatures between 10°C and 300°C. google.com For the disproportionation of trichlorosilane to dichlorosilane in a fixed-bed reactor, a temperature of 80°C and a pressure of 80 psig using DOWEX MWA-1 as the catalyst were found to be optimal. acs.org The proposed mechanism involves the formation of intermediate species with the catalyst. acs.org

Purification Techniques for Ultrapure Trichlorosilane

The trichlorosilane produced through synthesis reactions contains various impurities and byproducts, necessitating extensive purification to meet the stringent requirements of the semiconductor industry.

Advanced Distillation Processes and Optimization

Distillation is the primary method for purifying trichlorosilane. nih.govaiche.org Traditional distillation processes are often energy-intensive. aiche.org To address this, advanced distillation techniques and process optimization strategies are employed.

One approach involves using a two-tower distillation process, where light components are removed after the removal of heavy components. scientific.net Optimization of parameters such as the number of theoretical plates, feed plate position, reflux ratio, and distillate-to-feed ratio can lead to significant energy savings and higher purity products. scientific.net For example, in one optimized two-tower process, the first tower operated with 32 theoretical plates and a reflux ratio of 2.5, while the second tower had 80 plates and a reflux ratio of 143. scientific.net

Process simulation software like Aspen Plus is used to model and optimize distillation columns. buct.edu.cn The response surface methodology (RSM) is a statistical technique used for quantitative optimization of distillation parameters, which has been shown to achieve energy savings of up to 29.9% compared to single-factor optimization. buct.edu.cn

Heat-integrated distillation technologies, such as heat pump-assisted distillation and pressure-swing distillation, offer further opportunities for energy reduction. nih.govscientific.netresearchgate.net A double heat pump-assisted system has been reported to reduce the total annual cost by 29% compared to a conventional two-column distillation process for producing high-purity trichlorosilane. nih.govresearchgate.net Similarly, a heat integration pressure-swing distillation (HIPSD) process can achieve theoretical energy savings of up to 66.7%. nih.gov Reactive distillation is another advanced technique that combines reaction and separation in a single unit, overcoming thermodynamic limitations and achieving high conversion rates for reactions like the disproportionation of trichlorosilane. aidic.itresearchgate.net

Impurity Removal Strategies (e.g., Carbonaceous Species)

The production of high-purity trichlorosilane (SiHCl3), a critical precursor for the semiconductor and solar industries, necessitates stringent control over impurities. mdpi.comsilicongases.com Carbonaceous species, in particular, are challenging to remove due to their chemical similarity and close boiling points to trichlorosilane. mdpi.comrsc.org These carbon-containing impurities, if not effectively removed, can lead to carbon deposition during the subsequent production of polysilicon, adversely affecting the final product's performance. mdpi.com

A primary challenge in trichlorosilane purification is the removal of methylchlorosilanes, such as methyldichlorosilane (B44661) (CH3SiHCl2) and chlorodimethylsilane (B94632) ((CH3)2SiHCl). mdpi.comrsc.org The boiling point of methyldichlorosilane (41°C) is very close to that of trichlorosilane (33°C), making separation by conventional distillation methods difficult and energy-intensive. mdpi.com Similarly, chlorodimethylsilane has a boiling point of 34.7°C. rsc.org This proximity in boiling points can lead to the formation of azeotropes, further complicating purification. rsc.org Consequently, advanced strategies focus on converting these problematic impurities into substances with significantly different boiling points, thereby facilitating their separation.

Catalytic Conversion of Carbonaceous Impurities

One effective strategy involves the catalytic conversion of low-boiling-point carbonaceous impurities into higher-boiling-point compounds. Research has demonstrated an efficient method using an anion-exchange resin as a solid catalyst to remove methyldichlorosilane. mdpi.com In this process, tetrachlorosilane (SiCl4) acts as a chlorinating agent, converting methyldichlorosilane into methyltrichlorosilane (B1216827) (CH3SiCl3), which has a higher boiling point. mdpi.com Among various anion-exchange resins tested, the D301 macroporous resin showed the best catalytic performance. mdpi.com Optimal reaction conditions were identified as a temperature of 150°C, a molar ratio of methyldichlorosilane to tetrachlorosilane of 1:3, and a liquid hourly space velocity (LHSV) of 3.0 h⁻¹, achieving a maximum conversion of methyldichlorosilane of 60%. mdpi.com

Another approach involves the use of metal chlorides, such as tungsten hexachloride (WCl6) and molybdenum pentachloride (MoCl5), as chlorine donors for the thermal chlorination of chlorodimethylsilane. rsc.org This method aims to convert chlorodimethylsilane into dichlorodimethylsilane (B41323) ((CH3)2SiCl2), which has a higher boiling point, thus increasing the relative volatility between the impurity and trichlorosilane to facilitate distillation. rsc.org The high boiling points of the metal chlorides themselves (WCl6 at 346.7°C and MoCl5 at 268.0°C) also allow for their easy removal through distillation. rsc.org Under optimal conditions of 60°C for 60 minutes, the conversion of chlorodimethylsilane was significantly higher than that of trichlorosilane, demonstrating the selectivity of this method. rsc.org

Plasma Chemical Purification

A novel approach for removing a range of impurities, including carbon-containing substances, is through hydrogen plasma treatment. mdpi.com A method has been developed for the deep purification of chlorosilanes by reducing silicon tetrachloride in a high-frequency arc gas discharge at atmospheric pressure. mdpi.com This plasma chemical process effectively transforms organochlorine and organic impurities into silicon carbide. mdpi.com Thermodynamic analyses support that under these equilibrium conditions, impurities like CCl4 and benzene (B151609) can be converted to silicon carbide with high efficiency. mdpi.com This technique shows potential for significantly reducing the concentration of difficult-to-remove carbonaceous impurities. mdpi.com

Research Findings on Impurity Removal

MethodTarget ImpurityCatalyst/ReagentKey FindingsReference
Catalytic ConversionMethyldichlorosilane (CH3SiHCl2)D301 macroporous anion-exchange resin with SiCl4Achieved 60% conversion of CH3SiHCl2 to higher-boiling CH3SiCl3 at 150°C. mdpi.com
Thermal ChlorinationChlorodimethylsilane ((CH3)2SiHCl)Tungsten hexachloride (WCl6) or Molybdenum pentachloride (MoCl5)Effectively converted (CH3)2SiHCl to higher-boiling (CH3)2SiCl2 at 60°C, with high selectivity. rsc.org
Hydrogen Plasma TreatmentOrganochlorine and organic impurities (e.g., CCl4, C6H6)High-frequency arc gas dischargeDemonstrated up to 99% conversion of CCl4 and 91% conversion of benzene to silicon carbide. mdpi.com

Reaction Mechanisms and Pathways of Trichlorosilane

Gas-Phase Reactivity and Decomposition Kinetics

The chemistry of trichlorosilane (B8805176) in the gas phase, particularly during chemical vapor deposition (CVD) processes, is governed by intricate reaction networks. albany.eduresearchgate.net Understanding these pathways and their kinetics is essential for optimizing silicon deposition. The gas-phase reactivity of trichlorosilane generally proceeds through two primary, interconnected routes: a radical chain mechanism and a disilane-mediated pathway. albany.eduacs.orgresearchgate.net

A key reaction in this mechanism is the abstraction of a hydrogen atom from trichlorosilane by a chlorine atom:

Cl + SiHCl₃ → SiCl₃ + HCl aip.org

This reaction has been found to be essentially barrierless. aip.org

2 SiHCl₃ ⇌ SiCl₄ + SiH₂Cl₂ mdpi.com

The formation of these disilane (B73854) intermediates effectively lowers the energy barriers for subsequent reactions, promoting the conversion of trichlorosilane. albany.edu

The rates of the elementary reactions involved in trichlorosilane decomposition are determined using a combination of experimental techniques and theoretical calculations. acs.orgaip.orgacs.org Infrared kinetic spectroscopy is one such experimental method used to monitor the formation of products like hydrogen chloride (HCl) in real-time, allowing for the determination of reaction rate constants. aip.org For example, the rate constant for the reaction of atomic chlorine with trichlorosilane was determined by monitoring the formation of HCl using this technique. aip.org

Theoretical methods, such as transition state theory (TST), are also employed to calculate rate constants. acs.orgacs.org These calculations rely on potential energy surfaces and activation energies computed using high-level quantum chemical methods. albany.eduacs.orgresearchgate.net The rate constants are often expressed in the Arrhenius-like form, k(T) = A·(T/298 K)ⁿ·e(-Ea/RT). acs.org

Rate Constant Data for Selected Trichlorosilane Gas-Phase Reactions
ReactionA-factornActivation Energy (Ea)Temperature Range (K)Source
SiHCl₃ → SiCl₂ + HCl3.16 × 10¹⁴ s⁻¹0301 ± 9.06 kJ/mol921 acs.org
SiHCl₃ → SiCl₂ + HCl--72.7 kcal/mol- acs.org
Cl + SiHCl₃ → SiCl₃ + HCl(2.3 ± 0.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹--0.55 ± 0.02 kJ/mol296–473 acs.org

Surface Chemistry and Adsorption Phenomena

The interaction of trichlorosilane with silicon surfaces is a fundamental aspect of the silicon epitaxial growth process. utoronto.ca The adsorption and subsequent decomposition of SiHCl₃ on the substrate are the initial steps that lead to film formation.

Trichlorosilane interacts strongly with silicon surfaces, most notably the technologically relevant Si(100) surface. utoronto.caacs.orgnih.gov First-principles calculations and experimental studies have shown that SiHCl₃ readily adsorbs onto the Si(100) surface. acs.orgacs.org The interaction is a form of chemical adsorption, or chemisorption, where strong chemical bonds are formed between the molecule and the surface atoms. acs.orgnih.gov Among various chlorosilanes, SiHCl₃ exhibits the strongest adsorption strength on the Si(100) surface. nih.govacs.org

Upon adsorption, trichlorosilane acts as an electron acceptor, with charge transfer occurring from the silicon surface to the molecule. nih.gov The adsorption kinetics have been measured, with an initial reactive sticking coefficient for SiHCl₃ on Si(100)2x1 determined to be approximately 0.019 at 500 K. aip.org

The adsorption of trichlorosilane on a silicon surface is typically dissociative, meaning the molecule breaks apart upon bonding to the surface. acs.orgaip.org Studies using Fourier transform infrared (FTIR) spectroscopy have revealed that the dissociative adsorption of SiHCl₃ at 200 K results in the formation of various surface species, including SiH, SiClₓ, ClSiH, and Cl₂SiH. aip.org

Theoretical studies suggest that the scission of the Si-Cl bond is generally more favorable than the cleavage of the Si-H bond during the initial adsorption event on Si(100). acs.orgnih.gov A common dissociative adsorption pathway involves the breaking of one Si-Cl bond, leading to the formation of a surface-adsorbed SiHCl₂ fragment and a chlorine atom bonded to the silicon surface. acs.orgnih.gov The calculated adsorption energy for this pathway is -1.82 eV. nih.gov

Temperature programmed desorption (TPD) studies, which analyze the species that desorb from the surface as the temperature is increased, provide further insight. After saturating a Si(100)2x1 surface with trichlorosilane, the primary species that desorb upon heating are H₂, HCl, and SiCl₂, at temperatures of 810 K, 850 K, and 970 K, respectively. aip.org

Desorption Products from SiHCl₃ on Si(100)2x1
Desorption SpeciesDesorption Temperature (K)Source
H₂810 aip.org
HCl850 aip.org
SiCl₂970 aip.org

Role of Surface Catalysis in Chlorosilane Conversions

Surface catalysis is pivotal in industrial processes involving chlorosilanes, particularly in the synthesis and conversion of trichlorosilane. In the production of polysilicon, metallurgical-grade silicon is converted to trichlorosilane, which is then purified and reduced. Catalysts play a crucial role in these conversion reactions. pensoft.net

One significant catalytic process is the hydrochlorination of silicon tetrachloride (SiCl₄) to produce trichlorosilane. The intermetallic compound Cu₃Si has been identified as having potential catalytic properties of great interest. utoronto.ca Research suggests a mechanism where copper chloride (CuCl) first forms Cu₃Si regions on the surface of silicon particles. Silicon tetrachloride then adsorbs onto these sites and participates in surface reactions that produce trichlorosilane. In this model, silicon acts as both a catalyst and a reactant source. utoronto.ca The continual presence of the Cu₃Si phase is maintained by the rapid diffusion of copper atoms in silicon. utoronto.ca

First-principles investigations have explored the adsorption of various chlorosilanes on Cu₃Si surfaces. The Si-terminated surface of Cu₃Si is found to be particularly favorable for molecular adsorption and appears to provide promising starting points for hydrochlorination reactions. utoronto.ca For instance, trichlorosilane itself undergoes dissociative chemisorption on all tested sites of the Si-terminated surface. utoronto.ca

Catalysts are also essential for disproportionation (or redistribution) reactions, where chlorosilanes are converted into other silicon compounds. mdpi.com Nitrogen-containing anion exchange resins, such as Amberlyst A21, are considered optimal catalysts for these processes due to their high reactivity and ease of separation. acs.org These reactions proceed through a cascade, for example:

2 SiHCl₃ ⇌ SiCl₄ + SiH₂Cl₂

2 SiH₂Cl₂ ⇌ SiHCl₃ + SiH₃Cl mdpi.com

Hydrolysis Mechanisms of Silicon-Chlorine Bonds

The silicon-chlorine (Si-Cl) bond in trichlorosilane is highly susceptible to hydrolysis, reacting rapidly with water to produce a siloxane polymer and hydrochloric acid. wikipedia.orgnoaa.gov This reactivity is fundamentally different from that of analogous carbon compounds like chloroform (B151607) (CHCl₃). The key differences lie in the properties of the central atom. The silicon atom is larger than carbon, has accessible 'empty' d-orbitals, and the Si-Cl bond is significantly more polar (approximately 30% ionic character) than the C-Cl bond (approximately 6% ionic character). beavon.org.uk The availability of silicon's d-orbitals allows it to accept a lone pair of electrons from an attacking water molecule, forming a five-coordinate transition state without needing to break the Si-Cl bond first. beavon.org.uk

Water Cluster Effects on Reaction Pathways

Computational studies have demonstrated that the mechanism of Si-Cl bond hydrolysis is critically dependent on the number of participating water molecules. researchgate.net The presence of water clusters significantly lowers the activation energy barrier for the reaction compared to the reaction with a single water molecule.

When a single water molecule reacts with a chlorosilane, the reaction is often endothermic or nearly thermoneutral, with a high activation barrier. researchgate.net For the model compound H₃SiCl, the reaction with one water molecule has a barrier of 22–24 kcal/mol. The addition of just one more water molecule, forming a dimer, dramatically reduces this barrier to about 16 kcal/mol, indicating a significant rate increase with only a small rise in water concentration. As the water cluster size increases further, the barrier continues to drop, converging to around 15 kcal/mol. researchgate.net With a cluster of four water molecules, the hydrolysis of many chlorosilanes becomes exothermic. researchgate.net

Effect of Water Cluster Size on Hydrolysis Activation Energy for H₃SiCl

Reacting Water SpeciesActivation Energy Barrier (kcal/mol)Pathway Type
Water Monomer (1 H₂O)22–24Retention
Water Dimer (2 H₂O)~16Retention
Water Trimer (3 H₂O)<15Inversion becomes competitive
Water Tetramer (4 H₂O)<15Inversion and Retention possible
Bulk Solvation (58 H₂O)~2 (Free Energy Barrier)Inversion

This table presents data synthesized from computational studies on the hydrolysis of a model chlorosilane, illustrating the catalytic effect of additional water molecules. researchgate.net

Stereochemical Outcomes of Hydrolysis Reactions

The stereochemistry of hydrolysis at the silicon center is also dictated by the size of the attacking water cluster. researchgate.net

Retention Pathway : The reaction with a single water molecule proceeds with retention of the configuration at the silicon atom. This occurs via a side-on oxygen attack. researchgate.net

Inversion Pathway : As the number of water molecules increases, a classical Sₙ2-type reaction pathway with inversion of configuration becomes more favorable. In this pathway, a proton relay involving at least three bridging water molecules facilitates the departure of the chloride ion. With sufficient water molecules to solvate the leaving chloride ion, the barrier for this inversion pathway drops below that of the retention pathway. researchgate.net A molecular dynamics study simulating a chlorosilane molecule in a unit cell with 58 water molecules found a very low free energy barrier of 2 kcal/mol for a pathway leading to inversion of stereochemistry. researchgate.net

Diagrams from computational studies show that for reactions with a water tetramer, both retention and inversion pathways can be located. researchgate.net

Reactivity with Other Chemical Species

Trichlorosilane's reactivity extends beyond hydrolysis, engaging in numerous other chemical transformations.

Reactions with Atomic Chlorine

The reaction between trichlorosilane and atomic chlorine (Cl) is a crucial secondary reaction in processes like the photoinitiated chlorination of silane (B1218182). aip.org This reaction is a barrierless hydrogen abstraction, producing a trichlorosilyl radical (•SiCl₃) and hydrogen chloride (HCl). nih.gov

Cl + HSiCl₃ → •SiCl₃ + HCl

Rate Constants for the Reaction of Atomic Chlorine with Trichlorosilane

Temperature (K)Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)
296(2.8 ± 0.1) x 10⁻¹¹
Up to 473k = (2.3 ± 0.2) x 10⁻¹¹ e^((66±3)/T)

This table summarizes experimental kinetic data for the gas-phase reaction between atomic chlorine and trichlorosilane. aip.orgnih.gov

A significant portion of the energy from the reaction is channeled into vibrational excitation of the HCl product. nih.gov

Electron Transfer Processes in Catalyzed Reactions

In many catalyzed reactions, trichlorosilane acts as a source of hydride (H⁻), which involves the transfer of a proton and two electrons. While not always a literal single-electron transfer (SET), these polar reactions involve significant charge redistribution.

Lewis basic organocatalysts, such as N-formyl-α'-(2,4,6-triethylphenyl)-L-proline or N-methylvaline-derived formamides, activate trichlorosilane for the asymmetric reduction of ketones and imines. organic-chemistry.org In these hydrosilylation reactions, the Lewis base coordinates to the silicon atom, enhancing the hydridic character of the Si-H bond and facilitating hydride transfer to the substrate. organic-chemistry.org

Kinetic studies of hydride transfer from various hydrosilanes to carbocations have shown that these reactions proceed via a polar mechanism with a rate-determining step that involves the formation of a silicenium ion (a cation with a positive charge on silicon). uni-muenchen.de Kinetic isotope effects provide evidence against a single-electron transfer (SET) mechanism for these specific reactions. uni-muenchen.de The reactivity of the silane is highly dependent on the substituents; replacing hydrogen with alkyl groups significantly increases reactivity, while replacement with chlorine atoms reduces it. uni-muenchen.de

In transfer hydrosilylation catalyzed by electron-deficient boranes, the process can be initiated by a hydride abstraction from a silane source by the borane (B79455) catalyst. This generates an arene-stabilized silicon cation and a borohydride (B1222165), which then participate in the subsequent hydrosilylation of the target substrate. acs.org This initial hydride abstraction is a key electron transfer event that activates the system. acs.org

Advanced Applications of Trichlorosilane in Chemical Synthesis

Stereoselective Reduction Chemistry

Trichlorosilane (B8805176) has emerged as a powerful reducing agent in stereoselective chemistry, especially for the synthesis of chiral molecules. researchgate.netmdpi.com Its activation by Lewis bases allows for highly controlled reductions of prochiral substrates, leading to valuable enantio-enriched products. acs.orgrsc.org

Asymmetric Hydrosilylation of Carbonyl and Imine Functionalities

Asymmetric hydrosilylation is a prominent method for the enantioselective reduction of unsaturated bonds, such as those in ketones and imines, to produce chiral alcohols and amines, respectively. wikipedia.orgthieme-connect.de The reaction involves the addition of a silicon-hydrogen bond across the C=O or C=N double bond, typically catalyzed by a chiral promoter. wikipedia.org Trichlorosilane is a frequently used hydrosilylating agent in these transformations. thieme-connect.deorganic-chemistry.org

The process often employs chiral Lewis basic organocatalysts, such as N-formyl-α'-(2,4,6-triethylphenyl)-L-proline, which activate the trichlorosilane for the reduction of aryl ketones to their corresponding alcohols with excellent enantioselectivity. organic-chemistry.org Similarly, the asymmetric reduction of ketimines with trichlorosilane can be effectively catalyzed by N-methylvaline-derived Lewis-basic formamides, achieving high enantioselectivity even at low catalyst loadings. organic-chemistry.orgacs.org The resulting silylated intermediates are then hydrolyzed to yield the final chiral amine products.

Research has demonstrated the broad applicability of this method. For instance, palladium catalysts featuring chiral phosphine (B1218219) ligands, like (S)-MeO-MOP, have been used for the asymmetric hydrosilylation of simple terminal alkenes with trichlorosilane, showcasing unusual regioselectivity and high enantioselectivity. oup.com While this applies to C=C bonds, the principles extend to C=O and C=N bonds. The hydrosilylation of ketimines, in particular, has been extensively studied, yielding chiral amines that are crucial building blocks in pharmaceuticals and agrochemicals. acs.orggla.ac.uk

Table 1: Examples of Asymmetric Hydrosilylation of Ketimines with Trichlorosilane This table is representative of findings in the field and combines data from multiple research studies.

Substrate (Ketimine)Chiral Catalyst/SystemYield (%)Enantiomeric Excess (ee %)Reference
N-Phenyl Acetophenone Imine(S)-N-Methylvaline-3,5-dimethylanilide>9592 acs.org
N-Phenyl Acetophenone ImineL-Piperazine-2-carboxylic acid derived N-formamideHigh>90 organic-chemistry.org
N-Aryl Imines (various)L-Pipecolinic acid derived formamidesHighHigh organic-chemistry.orgcas.cn
Methyl Isobutyl KetimineEphedrine-based picolinamide>98>99 (d.r.) acs.org
N-Alkyl KetiminesL-Valine derived N-sulfinamidesup to 99up to 96 researchgate.net

Organocatalytic Systems for Enantioselective Transformations

The field of enantioselective reductions with trichlorosilane has been significantly advanced by the development of organocatalysis. rsc.orgrsc.org This approach avoids the use of metal-based catalysts, offering advantages in terms of cost, toxicity, and environmental impact. rsc.org In these systems, a chiral organic molecule, typically a Lewis base, activates the trichlorosilane. acs.orgrsc.org

The mechanism involves the coordination of the chiral Lewis base to the silicon atom of trichlorosilane, forming a hypervalent hydridosilicate species. acs.org This complex is the active reducing agent that delivers the hydride to the prochiral substrate in a stereocontrolled manner. A wide variety of chiral Lewis bases have been developed and proven effective. researchgate.netmdpi.com

Prominent examples of these organocatalysts include:

Amino Acid-Derived Formamides : N-formyl derivatives of amino acids like proline and valine are among the most successful catalysts. researchgate.netorganic-chemistry.orgmdpi.com For example, N-methylvaline-derived formamides have been shown to catalyze the reduction of ketimines with high enantioselectivity (up to 95% ee). acs.org

Picolinamides : Chiral picolinamides, often derived from Cinchona alkaloids, are another class of potent catalysts for the trichlorosilane-mediated reduction of imines. mdpi.comacs.org These catalysts can be immobilized on solid supports like polystyrene, allowing for easier separation and recycling while maintaining high stereoselectivity. mdpi.com

Chiral Sulfinamides : S-Chiral sulfinamides have been reported as highly enantioselective organocatalysts for the reduction of both N-aryl and N-alkyl ketimines with trichlorosilane. cas.cn

These organocatalytic strategies have been successfully applied to the synthesis of enantiomerically pure amines, amino esters, and other valuable chiral compounds. acs.orgrsc.org

Table 2: Performance of Selected Organocatalytic Systems in Trichlorosilane Reductions This table synthesizes data from various sources to illustrate catalyst performance.

Catalyst TypeSubstrate TypeAchieved Enantioselectivity (ee %)Key FeaturesReference(s)
N-Methylvaline-derived FormamidesKetiminesup to 95Low catalyst loading, room temperature operation. organic-chemistry.orgacs.org
L-Pipecolinic Acid-derived FormamidesN-Aryl IminesHighEfficient for a broad range of N-aryl imines. organic-chemistry.org
Polystyrene-supported PicolinamidesIminesup to 91Heterogeneous catalyst, recyclable, suitable for flow chemistry. mdpi.com
Chiral Oxazoline-Isoquinoline DerivativesKetiminesup to 92Effective for both aromatic ketones and imines. rsc.org

Metal-Free Reduction Methodologies

The use of organocatalytic systems for hydrosilylation with trichlorosilane is a cornerstone of metal-free reduction chemistry. rsc.orgrsc.org This approach has been extended beyond C=N and C=O bonds to other functional groups. A notable example is the metal-free reduction of aromatic and aliphatic nitro compounds to their corresponding primary amines. organic-chemistry.orgbeilstein-journals.org

This transformation is achieved by combining trichlorosilane with a simple tertiary amine, such as triethylamine (B128534) (TEA). beilstein-journals.org This mixture generates a dichlorosilylene (B1217353) species in situ, which acts as the effective reducing agent. beilstein-journals.org The methodology is characterized by its mild reaction conditions, wide functional group tolerance, and high yields. organic-chemistry.orgbeilstein-journals.org This reduction has been successfully implemented in continuous-flow reactors, offering a scalable and safe method for producing primary amines, including precursors to important molecules like baclofen (B1667701) and boscalid, without the need for extensive purification. beilstein-journals.org

The development of these metal-free methodologies underscores a significant trend in modern organic synthesis towards more sustainable and environmentally benign processes. rsc.org By replacing traditional metal-based reagents, these trichlorosilane-based systems offer a powerful and versatile toolkit for a variety of chemical reductions.

Precursor in Organosilicon Compound Synthesis

Trichlorosilane is a fundamental building block in the organosilicon industry, primarily serving as a precursor for a wide range of compounds through hydrosilylation reactions. fishersci.cawikipedia.org This process involves the addition of the Si-H bond of trichlorosilane across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org

Synthesis of Silane (B1218182) Coupling Agents

Silane coupling agents are organosilicon compounds with a general structure of RSiX₃, where R is an organic functional group and X is a hydrolyzable group. silicone-surfactant.com These agents are crucial for improving the adhesion and compatibility between organic polymers and inorganic materials. Trichlorosilane is a key starting material for many of these coupling agents. silicone-surfactant.comsynopsischemitech.com

A common industrial process involves the hydrosilylation of an unsaturated olefin containing a reactive group with trichlorosilane, typically catalyzed by a platinum compound like platinic acid. silicone-surfactant.com For example, γ-chloropropyltrichlorosilane, an important intermediate for various coupling agents, is synthesized by the addition of trichlorosilane to allyl chloride (chloropropene). silicone-surfactant.com

This intermediate, γ-chloropropyltrichlorosilane, can then undergo alcoholysis with ethanol (B145695) to form γ-chloropropyltriethoxysilane. google.com This product is a precursor to widely used coupling agents like bis-[3-(triethoxy)silylpropyl]tetrasulfide (Si-69), which is synthesized by reacting it with a sulfide (B99878) under specific conditions. silicone-surfactant.comgoogle.com

Formation of Functionalized Organosilanes

The hydrosilylation reaction with trichlorosilane provides a direct route to a vast array of functionalized organosilanes. fishersci.cawikipedia.org By reacting trichlorosilane with various terminal alkenes and alkynes, organotrichlorosilanes with specific functionalities can be synthesized. wikipedia.org The resulting trichlorosilyl group can be subsequently hydrolyzed or alcoholyzed to form silanols or alkoxysilanes, respectively. ontosight.aibenchchem.com

These functionalized organosilanes have diverse applications:

Self-Assembled Monolayers (SAMs) : Long-chain alkyltrichlorosilanes are used extensively in surface science and nanotechnology. wikipedia.org For example, octadecyltrichlorosilane (B89594) (OTS), perfluoroctyltrichlorosilane (PFOTCS), and perfluorodecyltrichlorosilane (FDTS) are synthesized from the corresponding alkenes and trichlorosilane. fishersci.cawikipedia.org These molecules form highly ordered, stable monolayers on substrates like silicon oxide, modifying surface properties such as hydrophobicity and surface energy. wikipedia.orgarxiv.org

Chemical Intermediates : Trichlorosilane-derived compounds serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For example, (1-Naphthylmethyl)trichlorosilane is a precursor for various organosilicon compounds and is used in the production of silanols and crosslinked siloxanes. benchchem.com

Silicone Polymers and Resins : Trichlorosilane is a precursor in the synthesis of silicones, which are valued for their thermal stability and chemical resistance. fishersci.caontosight.ai For instance, Cl₃Si-(CH₂)₆-SiCl₃, formed from 1,5-hexadiene (B165246) and trichlorosilane, can be used to create specific silicone polymers. ontosight.ai

Table 3: Examples of Functionalized Organosilanes from Trichlorosilane

Alkene/Alkyne PrecursorFunctionalized Organosilane ProductApplication AreaReference(s)
1-OctadeceneOctadecyltrichlorosilane (OTS)Self-Assembled Monolayers fishersci.cawikipedia.org
1H,1H,2H,2H-Perfluoro-1-decene(Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FTS)Surface Modification, SAMs wikipedia.orgarxiv.org
Allyl Chloride (Chloropropene)γ-ChloropropyltrichlorosilaneSilane Coupling Agent Intermediate silicone-surfactant.com
Styrene(1-Phenylethyl)trichlorosilaneAsymmetric Synthesis Intermediate wikipedia.org
1,5-Hexadiene1,1'-(1,6-Hexanediyl)bis(trichlorosilane)Silicone Polymer Precursor ontosight.ai

Development of Chiral Organosilanes

Trichlorosilane is a key reagent in the asymmetric synthesis of chiral organosilanes, which are valuable compounds in organic chemistry, often used as intermediates and chiral auxiliaries. The development of chiral organosilanes is significantly advanced by the process of asymmetric hydrosilylation, where trichlorosilane adds to a prochiral olefin in the presence of a chiral catalyst. sigmaaldrich.comscientificlabs.co.uk

Detailed research findings indicate that palladium catalysts coordinated with chiral monodentate phosphorus ligands are highly effective for this transformation. sigmaaldrich.comscientificlabs.co.uk This method allows for the generation of a wide array of chiral organosilanes with high enantioselectivity. Furthermore, trichlorosilane, when activated by chiral N-formylproline derivatives, serves as an effective reagent for the reduction of imines, leading to the formation of enantiomerically enriched amines. scientificlabs.co.uk Another notable application is in the hydrosilylation of imidazolinones, catalyzed by a 2,2′-bispyrrolidine-based Lewis base organocatalyst, to produce chiral imidazolidinones. scientificlabs.co.uk

The reaction of trichlorosilane with dimethylformamide (DMF) to form hypervalent hydridosilicates is another significant pathway. scientificlabs.co.uk These hypervalent silicon complexes are potent reducing agents capable of reducing aldehydes to alcohols and imines to amines, including for the reductive amination of aldehydes. scientificlabs.co.uk The versatility of trichlorosilane in these reactions underscores its importance in the synthesis of complex chiral molecules.

Role in Materials Science and Surface Modification

Trichlorosilane's impact on materials science is profound, primarily due to its role as a precursor for silicon-based materials and its ability to modify surfaces. wikipedia.orgchemeurope.comsigmaaldrich.comquizgecko.com Its reactivity allows for the deposition of silicon films, the formation of ordered molecular layers, and the synthesis of novel polymers and adhesives. chemeurope.comquizgecko.comnih.gov

Deposition of High-Purity Silicon Films (e.g., Polysilicon in Siemens Process)

SiHCl₃ + H₂ → Si + 3HCl quizgecko.com

The purity of the resulting polysilicon can exceed 99.9999%, making it suitable for manufacturing semiconductor wafers and solar cells. coherentmarketinsights.comcryogastech.ru The efficiency and scalability of the Siemens process have made it the dominant method for polysilicon production worldwide. bernreuter.com Research continues to optimize the process parameters, such as gas velocity, mixture composition, reactor pressure, and surface temperature, to maximize deposition rates and energy efficiency. capes.gov.brpsu.eduresearchgate.net

Process Parameter Typical Range/Value Impact on Deposition
Temperature1000-1200°C quizgecko.comAffects reaction rate and deposition efficiency. psu.edu
Gas CompositionH₂/SiHCl₃ ratio is critical. capes.gov.brInfluences growth rate and silicon purity. capes.gov.br
PressureAtmospheric to several bars. upc.eduHigher pressure can increase growth rates. psu.edu
Gas VelocityOptimized to ensure uniform deposition. capes.gov.brAffects mass transport and film uniformity. psu.edu

Fabrication of Self-Assembled Monolayers (SAMs)

Trichlorosilane and its derivatives are widely used to form self-assembled monolayers (SAMs) on various substrates. d-nb.info SAMs are highly ordered molecular assemblies that form spontaneously on a surface, allowing for precise control over the surface's chemical and physical properties. The this compound group (-SiCl₃) is an effective anchoring group that reacts with hydroxylated surfaces, such as silicon oxide, to form stable siloxane bonds (Si-O-Si). d-nb.inforsc.org

The formation of SAMs using alkyltrichlorosilanes can render surfaces hydrophobic. rsc.org The process involves the hydrolysis of the this compound group with surface moisture or trace water in the solvent, followed by condensation with surface hydroxyl groups and adjacent silane molecules, creating a cross-linked, stable monolayer. d-nb.info This technology has been instrumental in fields like microelectronics, where SAMs can function as ultrathin gate dielectrics in transistors, and in biotechnology for creating biocompatible or bio-repellent surfaces. d-nb.infoacs.org Research has shown that trichlorosilane-based SAMs can be formed on various materials, including silicon nitride and even polymers like poly(tetrafluoroethylene) after appropriate surface activation. acs.orgacs.org

Substrate Trichlorosilane Derivative Application of SAM
Silicon Dioxide (SiO₂)Alkyltrichlorosilanes rsc.orgHydrophobic surfaces, microelectronics. d-nb.inforsc.org
Silicon Nitride (Si₃N₄)ω-Alkenyltrichlorosilanes acs.orgChemical force microscopy tips. acs.orgacs.org
Poly(tetrafluoroethylene)Hexadecyltrichlorosilane acs.orgSurface modification of fluoropolymers. acs.org
TitaniumOctadecyl-trichlorosilane researchgate.netBiomedical implants. researchgate.net

Applications in Advanced Coatings and Adhesives Research

The reactivity of the this compound group makes it a valuable component in the formulation of advanced coatings and adhesives. chemimpex.com Organofunctional trichlorosilanes, which contain an organic functional group in addition to the SiCl₃ group, act as coupling agents or adhesion promoters. cymitquimica.comdakenchem.com These molecules form a durable chemical bridge between an inorganic substrate (like glass or metal) and an organic polymer matrix. chemimpex.comdakenchem.com

Development of Silicon-Based Polymeric Materials and Resins

Trichlorosilane is a fundamental monomer in the synthesis of various silicon-based polymers and resins, notably silicone resins. tokuyama.co.jpalliedmarketresearch.com Silicone resins are three-dimensional network polymers characterized by their excellent thermal stability, weather resistance, and dielectric properties. elkaysilicones.com

The production of silicone resins often involves the co-hydrolysis of trichlorosilane with other organochlorosilanes, such as methyltrichlorosilane (B1216827). elkaysilicones.comiotasilicone.com The hydrolysis of the chloro groups on the silicon atom leads to the formation of reactive silanol (B1196071) (Si-OH) groups. These silanols then undergo condensation reactions to form a cross-linked siloxane (Si-O-Si) network, which is the backbone of the silicone resin. elkaysilicones.com By carefully selecting the starting chlorosilanes and controlling the reaction conditions, the properties of the resulting resin, such as hardness, flexibility, and thermal stability, can be tailored. iotasilicone.com For instance, incorporating phenyl groups via phenyltrichlorosilane (B1630512) can enhance the thermal stability and compatibility of the resin with organic polymers. iotasilicone.com These resins find applications in high-performance coatings, electrical insulation, and as binders in composite materials. tokuyama.co.jpelkaysilicones.com

Computational and Theoretical Investigations of Trichlorosilane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the trichlorosilane (B8805176) molecule. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various energetic and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a variety of applications involving trichlorosilane. youtube.comyoutube.com Researchers have employed DFT to determine the equilibrium geometries, vibrational frequencies, and electronic properties of trichlorosilane and related species. acs.orgnih.gov For instance, the B3LYP functional combined with the 6-31+G(d,p) basis set has been successfully used to calculate the structures and vibrational frequencies of reactants and transition states in chlorosilane systems. acs.orgnih.gov In the context of surface chemistry, the Perdew–Burke–Ernzerhof (PBE) functional with a dual numerical plus polarization (DNP) basis set has been applied to investigate the adsorption behavior of trichlorosilane on silicon surfaces. nih.gov These DFT calculations provide the foundational data necessary for more complex simulations, such as those involving reaction kinetics. acs.orgnih.gov

For higher accuracy in energetic calculations, particularly for reaction barriers and potential energy surfaces, more computationally intensive methods like Coupled Cluster (CC) and Møller-Plesset (MP) perturbation theory are often required. fiveable.mewikipedia.orgulsu.ruwikipedia.org The "gold standard" in quantum chemistry, Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), has been used to compute highly accurate potential energy surfaces and activation energies for trichlorosilane reactions. acs.orgnih.govacs.org These calculations often involve extrapolating results from large basis sets, such as aug-cc-pVDZ and aug-cc-pVTZ, to the complete basis set limit to achieve chemical accuracy within ~1 kcal/mol. acs.orgnih.govacs.org

Second-order Møller-Plesset perturbation theory (MP2) is another common approach. wikipedia.orgq-chem.com It has been used to refine electronic structures and calculate single-point electronic energies for species involved in trichlorosilane reactions, such as the reaction with atomic chlorine. aip.org While MP2 is more computationally demanding than DFT, it often provides a better description of electron correlation effects, which are crucial for accurate energy predictions. q-chem.comsmu.edu Higher-order MP methods, like MP4, are also employed, frequently as part of composite thermochemical methods for even greater accuracy. q-chem.com

Table 1: Theoretical Methods Used in Trichlorosilane Studies
Method Type Specific Method Basis Set Examples Application References
Density Functional Theory (DFT)B3LYP6-31+G(d,p)Geometries, Vibrational Frequencies acs.org, nih.gov
Density Functional Theory (DFT)PBEDNPSurface Adsorption Studies nih.gov
Møller-Plesset Perturbation TheoryMP26-31G(d), a-cc-pVQZEnergetics, Basis Set Extrapolation acs.org, aip.org
Coupled Cluster (CC)CCSD(T)a-cc-pVTZ, aug-cc-pVTZHigh-Accuracy Energetics, Activation Energies acs.org, nih.gov, acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. These simulations are crucial for understanding reaction mechanisms and interactions under specific conditions.

In the gas phase, particularly during chemical vapor deposition (CVD) processes, trichlorosilane's reactivity is complex. MD simulations and related theoretical studies have been instrumental in unraveling these reaction pathways. researchgate.net Investigations have identified two primary routes for its gas-phase chemistry: a disilane (B73854) mechanism and a radical pathway. acs.orgnih.gov

The Disilane Mechanism: This route involves the formation of disilane intermediates, such as pentachlorodisilane (B12657859) (Si₂HCl₅), which facilitate the conversion between different monosilane species. acs.orgnih.gov The formation of these intermediates significantly enhances gas-phase reactivity. acs.org

Studies on the thermal decomposition of trichlorosilane have also provided critical data. For example, the primary decomposition pathway is the elimination of hydrogen chloride.

Table 2: Calculated Thermal Decomposition of Trichlorosilane
Reaction Calculated Barrier Height (kcal/mol) Computational Method Reference
SiHCl₃ → SiCl₂ + HCl72.7CCSD(T) // CASSCF acs.org

The interaction of trichlorosilane with surfaces is the cornerstone of silicon deposition. First-principles calculations and surface modeling have been used to study the adsorption behaviors of trichlorosilane on various substrates, most notably silicon itself.

Studies on the Si(100) surface show that trichlorosilane undergoes dissociative chemisorption, meaning the molecule breaks apart as it binds to the surface. nih.govacs.org Among several chlorosilanes, SiHCl₃ exhibits the strongest adsorption strength. nih.gov During this process, there is a significant transfer of electronic charge from the silicon surface to the trichlorosilane molecule, indicating the formation of strong chemical bonds. nih.govacs.org Specifically, calculations show a charge transfer of 0.288 electrons from the Si(100) surface to the SiHCl₃ molecule in the most stable adsorption configuration. nih.govacs.org

The interaction with catalyst surfaces has also been investigated. On copper silicide (Cu₃Si) surfaces, which are relevant to catalyzed hydrochlorination reactions, trichlorosilane also undergoes dissociative chemisorption. utoronto.ca

Table 3: Calculated Adsorption Properties of Trichlorosilane on Surfaces
Surface Adsorption Type Charge Transfer (to molecule) Key Finding References
Si(100)Dissociative Chemisorption0.288 eStrongest adsorption strength among chlorosilanes studied. nih.gov, acs.org
Cu₃Si (Si-terminated)Dissociative ChemisorptionNot specifiedFavorable adsorption on all tested sites. utoronto.ca

Transition State Theory and Reaction Rate Prediction

Transition State Theory (TST) is a statistical mechanical framework used to calculate the rates of elementary chemical reactions. wikipedia.orgfiveable.me It is a cornerstone of computational kinetics, connecting the potential energy surface calculated by quantum chemical methods to macroscopic reaction rate constants. libretexts.org

In the study of trichlorosilane, TST is used to develop comprehensive gas-phase reaction mechanisms. acs.orgnih.gov The process involves first locating the transition state (the saddle point on the potential energy surface) for a given reaction using methods like DFT. acs.orgnasa.gov Then, the geometry and vibrational frequencies of the reactants and the transition state are calculated. acs.orgnih.govacs.org This information, combined with the high-accuracy activation energy from CCSD(T) calculations, is used within the TST framework to compute the rate constant for the reaction. acs.orgnih.govacs.orgnasa.gov Some studies employ variations like Canonical Variational Transition State Theory (CVT) to refine the rate constant calculations. aip.org This integrated approach of quantum chemistry and TST allows for the prediction of temperature- and pressure-dependent reaction rates, which are essential for accurately modeling and optimizing industrial processes like CVD. acs.orgresearchgate.net

Determination of Activation Energies and Reaction Pathways

Theoretical studies have been crucial in mapping out the potential energy surfaces for the decomposition and reaction of trichlorosilane, particularly in the context of chemical vapor deposition (CVD) of silicon. These investigations have identified the key reaction pathways and the energy barriers associated with them.

Systematic investigations into the gas-phase chemistry of trichlorosilane have revealed two primary reaction routes. acs.orgnih.gov The first is the disilane mechanism , where the formation of disilane intermediates facilitates the conversion between different monosilane species. acs.orgnih.gov The second is a radical pathway , which is initiated by the decomposition of species like Si₂HCl₅ and proceeds through a series of rapid propagation reactions. acs.orgnih.gov

One of the key unimolecular decomposition reactions for trichlorosilane is its dissociation into dichlorosilylene (B1217353) (SiCl₂) and hydrogen chloride (HCl). researchgate.net Computational studies have been employed to determine the activation energy for this process. Using high-level quantum chemical methods, the barrier height for the reaction SiCl₃H → SiCl₂ + HCl has been calculated. acs.org These calculations, which are believed to be accurate to within 1 kcal/mol, provide critical data for kinetic modeling of silicon deposition processes. acs.org

First-principles calculations have also been used to study the dissociative chemisorption of trichlorosilane on silicon surfaces. nih.gov For instance, on the Si(100) surface, SiHCl₃ can spontaneously dissociate into an adsorbed SiHCl₂ species and a chlorine atom. nih.gov For this intermediate to further dissociate into SiCl₂, it must overcome a significant energy barrier. nih.gov

The following table summarizes a key calculated activation energy for a trichlorosilane decomposition pathway:

Reaction PathwayActivation Energy (kcal/mol)
SiCl₃H → SiCl₂ + HCl72.7

This data is derived from computational studies and represents a key energy barrier in the thermal decomposition of trichlorosilane. acs.org

Furthermore, theoretical studies have explored the kinetics of reactions such as the abstraction of a hydrogen atom from trichlorosilane by a chlorine atom (SiHCl₃ + Cl → SiCl₃ + HCl). acs.org These computational investigations provide rate constants that are in reasonable agreement with experimental measurements, validating the theoretical approaches used. acs.org

Hindered Rotor and Harmonic Oscillator Approximations

In the computational investigation of trichlorosilane's reactivity and thermodynamics, several key approximations are commonly employed to make the calculations tractable while maintaining a high degree of accuracy. The rigid-rotor and harmonic oscillator (RRHO) approximations are fundamental to these studies. acs.orgnih.govacs.orgiastate.edu

The RRHO approximation assumes that the rotational motion of the molecule can be treated as that of a rigid body and that the vibrational motions can be modeled as a set of independent harmonic oscillators. uni-marburg.deresearchgate.net This approach simplifies the calculation of the molecular partition function, which is essential for determining thermodynamic properties and reaction rate constants. iastate.edu The partition functions are calculated using the geometries and harmonic vibrational frequencies obtained from quantum chemical calculations, such as those at the MP2/cc-pVDZ level of theory. iastate.edu

However, the simple harmonic oscillator model has its limitations, as it does not account for the anharmonicity of real molecular vibrations or for bond dissociation. libretexts.orglibretexts.org For more accurate descriptions, especially for torsional motions (internal rotations), the hindered rotor model is often applied. acs.orgnih.gov This model is particularly important for molecules with internal rotational degrees of freedom, where the harmonic oscillator approximation is less suitable. nii.ac.jp In the study of trichlorosilane's gas-phase kinetics, torsional vibrations have been specifically described using a hindered rotor model to improve the accuracy of the calculated rate constants. acs.orgnih.gov

The combination of these models allows for the calculation of rate constants using conventional transition state theory. acs.orgnih.gov The geometries, vibrational frequencies, and energies of reactants and transition states are determined using methods like B3LYP or higher-level theories such as CCSD(T), and these are then used within the framework of the RRHO and hindered rotor approximations to predict the kinetics of the reactions. acs.orgnih.gov

Advanced Analytical Techniques for Trichlorosilane Research

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool in the chemical analysis of trichlorosilane (B8805176), providing detailed insights into its molecular structure and behavior. Different spectroscopic methods offer unique information, from atomic connectivity to the real-time observation of chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of trichlorosilane by probing the magnetic properties of its atomic nuclei, specifically ¹H (proton) and ²⁹Si. nih.gov

¹H NMR: The proton NMR spectrum of trichlorosilane provides information about the hydrogen atom bonded to the silicon. The spectrum typically shows a single signal, confirming the presence of one type of proton environment. spectrabase.com The chemical shift and coupling to the ²⁹Si nucleus are key parameters. In the ¹H NMR spectrum of trichlorosilane, the signal for the single proton appears as a singlet, but it is flanked by satellite peaks that arise from coupling to the naturally abundant ²⁹Si isotope (4.7% abundance). huji.ac.il

²⁹Si NMR: The ²⁹Si nucleus, while having a low natural abundance and sensitivity, yields sharp signals over a wide chemical shift range, making it highly informative for determining the chemical environment of silicon atoms. huji.ac.il The ²⁹Si NMR spectrum of trichlorosilane (SiHCl₃) is characterized by a distinct resonance that is split into a doublet due to coupling with the directly bonded proton (¹J-coupling). huji.ac.il This provides unambiguous confirmation of the Si-H bond. huji.ac.il The background signal from quartz and glass components in the NMR probe and tube can sometimes interfere with ²⁹Si spectra, appearing around -110 ppm, but this can often be mitigated through various experimental techniques. huji.ac.il

Table 1: Representative NMR Data for Trichlorosilane (HSiCl₃)
NucleusChemical Shift (δ) RangeMultiplicityCoupling Constant (J)Notes
¹H~5.7 - 6.0 ppmSinglet with ²⁹Si satellites¹J(²⁹Si, ¹H) ≈ 280-300 HzChemical shift can vary slightly with solvent. The main peak is a singlet due to no adjacent protons.
²⁹Si~ -20 to -25 ppmDoublet¹J(²⁹Si, ¹H) ≈ 280-300 HzThe doublet multiplicity directly confirms the presence of a single proton attached to the silicon atom. huji.ac.il

X-ray crystallography is a powerful experimental science used to determine the precise atomic and molecular structure of a crystal. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal, which causes the beam to diffract into a unique pattern of spots. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, revealing the exact positions of atoms, their chemical bonds, and other structural details. wikipedia.org

For a molecule like trichlorosilane, which is a liquid at room temperature with a melting point of -126.6 °C, this technique would require growing a single crystal at very low temperatures. wikipedia.org The process involves:

Crystallization : A sample of high-purity trichlorosilane would be slowly cooled below its freezing point until a suitable single crystal forms. libretexts.org This is often the most challenging step in a crystallographic study. nih.gov

Data Collection : The frozen crystal is mounted on a diffractometer and rotated in a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated. wikipedia.org

Structure Solution and Refinement : The collected data is computationally processed to solve the phase problem and generate an electron density map, from which an initial molecular structure is built. This model is then refined to achieve the best possible fit with the experimental data. wikipedia.org

If applied to trichlorosilane, X-ray crystallography would provide definitive data on its solid-state conformation, including precise Si-Cl and Si-H bond lengths and Cl-Si-Cl and H-Si-Cl bond angles, as well as the packing arrangement of the molecules in the crystal lattice.

Infrared (IR) spectroscopy is a valuable tool for monitoring chemical reactions in real-time by detecting changes in the vibrational frequencies of molecules. The technique is based on the principle that chemical bonds absorb infrared radiation at specific frequencies, which are characteristic of the bond type and its molecular environment. nist.gov

In the context of trichlorosilane research, IR spectroscopy can be used to track the progress of reactions involving this compound. For instance, the formation of trichlorosilane from the reaction of silicon tetrachloride and hydrogen can be monitored by observing the appearance and increase in intensity of the characteristic IR absorption bands of trichlorosilane. mdpi.com Key vibrational bands for trichlorosilane include the Si-H stretch and the Si-Cl stretches. By measuring the change in the absorbance of these peaks over time, one can determine the reaction rate and gain insights into the reaction mechanism. dtic.mil This method has been applied to study the combustion of trichlorosilane and the gas-phase reactions of related silicon compounds. dtic.milresearchgate.net

Surface Characterization Techniques for Deposited Films

The analysis of films deposited from trichlorosilane is crucial for understanding their properties and ensuring their suitability for various applications, particularly in the semiconductor industry. rockymountainlabs.comresearchgate.net A variety of advanced analytical techniques are employed to characterize the surface morphology, elemental composition, and microstructure of these films. nih.govresearchgate.net These methods provide detailed information about the film's quality, uniformity, and chemical nature. rockymountainlabs.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of deposited films at high resolution. rockymountainlabs.comnih.gov In SEM, a focused beam of high-energy electrons scans across the surface of the sample. youtube.com The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's morphology, composition, and other properties. youtube.com For films derived from trichlorosilane, which are often used in semiconductor manufacturing, SEM is essential for quality control and failure analysis. rockymountainlabs.com

Key Information from SEM Analysis of Deposited Films:

Information ObtainedDescriptionRelevance to Trichlorosilane Films
Surface Morphology Provides detailed visualization of the surface texture, roughness, and features.Essential for assessing the quality of silicon wafers and epitaxial layers.
Grain Size and Structure Allows for the measurement and characterization of crystalline grains in polycrystalline films.Important for understanding the electrical properties of polysilicon derived from trichlorosilane.
Defect Analysis Identifies surface imperfections such as cracks, voids, and contaminants. rockymountainlabs.comCrucial for failure analysis and process optimization in semiconductor manufacturing. rockymountainlabs.com
Cross-Sectional Imaging When combined with techniques like focused ion beam (FIB) milling, SEM can image the thickness and layering of the film. rockymountainlabs.commdpi.comUsed to measure the thickness of deposited silicon and other layers in a device structure. rockymountainlabs.com

Research findings have demonstrated the utility of SEM in characterizing films modified with silane (B1218182) compounds. For example, in studies of chitosan (B1678972) modified with trichloro(vinyl)silane, SEM images revealed the presence of lumps on the surface, which were found to be inversely proportional to the material's solubility. researchgate.net In the context of semiconductor materials, SEM is used to characterize the surface morphology of devices at the nanoscale, providing detailed images of critical components. rockymountainlabs.com

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgcsinordic.com It is often integrated with a scanning electron microscope. rockymountainlabs.com The high-energy electron beam from the SEM excites electrons in the inner shells of the sample's atoms, causing them to be ejected. youtube.com When electrons from higher energy shells fill these vacancies, they emit X-rays with energies characteristic of the specific elements present. youtube.com The EDX detector measures the energy and intensity of these emitted X-rays to identify the elemental composition of the sample. wikipedia.org

For films deposited from trichlorosilane, EDX is used to confirm the presence of silicon and to detect any impurities or dopants. researchgate.net This is critical for ensuring the purity of silicon wafers used in electronic devices. The technique can provide quantitative analysis of the elemental composition and can also be used to create elemental maps, showing the distribution of different elements across the surface of the film. youtube.comnih.gov This is particularly useful for analyzing the uniformity of the film and identifying any areas of contamination. rockymountainlabs.com

Typical EDX Data for a Silicon Film:

The following table represents typical data that might be obtained from an EDX analysis of a silicon film deposited from trichlorosilane, potentially showing trace impurities.

ElementWeight %Atomic %
Si (Silicon)99.8599.89
O (Oxygen)0.100.08
C (Carbon)0.050.03

This data is representative and will vary based on the specific sample and deposition conditions.

Research has utilized EDX to study the elemental composition of various films and materials. For example, EDX analysis has been used to confirm the elemental makeup of metal complexes and to identify changes in morphology during complexation. nih.gov In the context of materials derived from chlorosilanes, EDX has been employed alongside SEM to study silicon particles, revealing that hydrochlorination reactions occur in iron-rich surface regions. researchgate.net Furthermore, EDX is capable of analyzing the composition of thin films, which is essential for ensuring the quality of the fabrication process in semiconductor devices. rockymountainlabs.com The technique can be sensitive enough to perform elemental profiling of materials down to the monolayer limit under optimized conditions. aps.org

常见问题

Q. What are the most reliable synthetic routes for trichlorosilyl-substituted alkenes, and how can experimental parameters be optimized to improve yields?

The catalytic hydrosilylation of disilylacetylenes with silicochloroform and Speier catalyst is a common method, but yields are highly dependent on reaction conditions. For example, temperatures above 100°C and extended reaction times (up to 24 days) are required for double additions, though this often leads to byproducts like 1,1,2-tris(this compound)ethane (6). Lower yields of tris(this compound)ethene (5) compared to earlier studies suggest sensitivity to catalyst loading and silane excess . A comparative table of reaction conditions and yields is provided below:

SubstrateCatalystTemp (°C)Time (days)Main ProductYield (%)
DisilylacetyleneSpeier11024Compound 532
TrichlorosilylacetyleneSpeier251Compound 895

Q. How can spectroscopic techniques (e.g., microwave spectroscopy) resolve structural ambiguities in this compound derivatives?

Microwave spectroscopy has been pivotal in determining dipole moments and conformer distributions. For instance, this compound cyanide (CCl₃NSi) exhibits a refined dipole moment of 3.12 D, with structural parameters validated via gas-phase electron diffraction. Tilt angles in this compound-phosphine complexes (e.g., +1.7° for SiCl₃ groups) highlight steric and electronic interactions, which can guide synthetic adjustments .

Advanced Research Questions

Q. What mechanistic insights explain the competing pathways in hydrosilylation reactions involving trichlorosilane?

The formation of 1,1-addition vs. 1,2-addition products (e.g., compounds 8 and 9) in hydrosilylation stems from radical intermediates and catalyst-mediated regioselectivity. Detection of hexachlorodisilane as a byproduct suggests an addition-elimination mechanism under苛刻 conditions. Computational studies indicate that electron-withdrawing substituents favor 1,2-addition, while steric bulk promotes 1,1-adducts .

Q. How do contradictions in reported yields of tris(this compound)ethene (5) across studies reflect methodological limitations?

Discrepancies arise from variations in silane purity, catalyst deactivation, and incomplete characterization of byproducts. For example, early studies overlooked 1,1,2-tris(this compound)ethane (6), which co-elutes with 5 in GC-MS. Rigorous NMR and X-ray crystallography are recommended to distinguish isomers .

Q. What strategies reconcile computational and experimental data on conformational tilts in this compound-phosphine complexes?

Gas electron diffraction data for P(tBu)₂(SiCl₃) reveal a +1.7° tilt for the this compound group, aligning with DFT calculations when dispersion forces are included. Discrepancies in tert-butyl tilt angles (+1.1° experimental vs. +3.2° computed) suggest under-modeled steric effects, necessitating hybrid QM/MM approaches .

Methodological Guidance

  • For synthesis optimization: Prioritize inert atmosphere conditions and real-time monitoring (e.g., in situ IR) to track intermediate formation .
  • For structural analysis: Combine microwave spectroscopy with DFT to validate conformer populations and dipole orientations .
  • For mechanistic studies: Use isotopic labeling (e.g., deuterated silanes) to trace hydrogen transfer pathways in hydrosilylation .

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